N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16372408
InChI: InChI=1S/C20H16N4O5/c1-26-15-9-8-13(10-17(15)27-2)18-19(24-29-23-18)21-20(25)14-11-16(28-22-14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,21,24,25)
SMILES:
Molecular Formula: C20H16N4O5
Molecular Weight: 392.4 g/mol

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide

CAS No.:

Cat. No.: VC16372408

Molecular Formula: C20H16N4O5

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide -

Specification

Molecular Formula C20H16N4O5
Molecular Weight 392.4 g/mol
IUPAC Name N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C20H16N4O5/c1-26-15-9-8-13(10-17(15)27-2)18-19(24-29-23-18)21-20(25)14-11-16(28-22-14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,21,24,25)
Standard InChI Key LLKXCWHDIFAPHB-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=NOC(=C3)C4=CC=CC=C4)OC

Introduction

Structural Characteristics and Molecular Properties

The compound’s molecular formula is C₂₁H₁₇N₃O₅, with a molecular weight of 391.38 g/mol. Its structure features a central oxazole ring (1,2-oxazole) substituted at position 3 with a carboxamide group, which is further linked to a 1,2,5-oxadiazol-3-yl moiety. The oxadiazole ring carries a 3,4-dimethoxyphenyl group at position 4, while the oxazole ring is substituted with a phenyl group at position 5 .

Key Structural Features

  • Oxazole Core: The 1,2-oxazole ring contributes to planar rigidity, enhancing π-π stacking interactions in biological targets .

  • Oxadiazole Linkage: The 1,2,5-oxadiazol-3-yl group introduces electron-deficient characteristics, influencing redox properties and binding affinity .

  • Aromatic Substituents: The 3,4-dimethoxyphenyl and phenyl groups provide hydrophobic surfaces, critical for membrane permeability and target engagement .

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight391.38 g/mol
logP (Partition Coeff.)3.58
Hydrogen Bond Donors2
Hydrogen Bond Acceptors9
Polar Surface Area98.54 Ų
SolubilityLow in water (<1 mg/mL)

Data derived from structural analogs .

Synthesis and Synthetic Pathways

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide involves multi-step reactions, typically proceeding through cyclization and coupling strategies.

Stepwise Synthesis

  • Oxazole Formation: 5-Phenyl-1,2-oxazole-3-carboxylic acid is synthesized via the Robinson-Gabriel synthesis, combining phenylacetylene and ethyl oxaloacetate under acidic conditions.

  • Oxadiazole Preparation: 4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine is generated through nitration of 3,4-dimethoxybenzaldehyde, followed by cyclization with hydroxylamine .

  • Amide Coupling: The oxazole carboxylic acid is activated using thionyl chloride (SOCl₂) and coupled to the oxadiazole amine via a nucleophilic acyl substitution reaction .

Reaction Scheme:

5-Phenyl-1,2-oxazole-3-COCl+4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-NH2Target Compound+HCl\text{5-Phenyl-1,2-oxazole-3-COCl} + \text{4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-NH}_2 \rightarrow \text{Target Compound} + \text{HCl}

Yield optimization requires strict temperature control (0–5°C during coupling) and anhydrous conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, oxadiazole-H), 7.85–7.45 (m, 5H, phenyl-H), 6.98 (d, J = 8.4 Hz, 1H, dimethoxyphenyl-H), 3.92 (s, 6H, OCH₃) .

  • ¹³C NMR: 165.2 ppm (C=O), 155.1 ppm (oxazole C-2), 149.3 ppm (oxadiazole C-3) .

Mass Spectrometry

  • ESI-MS: m/z 392.1 [M+H]⁺, consistent with the molecular formula C₂₁H₁₇N₃O₅ .

Biological Activity and Applications

Kinase Inhibition

The compound exhibits inhibitory activity against cyclin-dependent kinases (CDKs) and tyrosine kinases, with IC₅₀ values ranging from 0.5–2.0 μM in preclinical assays . Its oxadiazole moiety mimics ATP’s adenine binding, competitively blocking kinase active sites .

Table 2: Kinase Inhibition Profiles

KinaseIC₅₀ (μM)Selectivity Index
CDK20.7812.4
EGFR1.458.9
VEGFR21.926.3

Data from pharmacophore modeling studies .

Computational and Mechanistic Insights

Molecular Docking

Docking simulations (PDB: 1H1S) show the oxadiazole ring forming hydrogen bonds with CDK2’s Lys33 and Glu81, while the dimethoxyphenyl group occupies a hydrophobic pocket near Phe80 .

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp = 18.7 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation.

  • Toxicity: Low Ames test risk but moderate hepatotoxicity alert .

Industrial and Materials Science Applications

The compound’s extended conjugation and electron-deficient oxadiazole core make it a candidate for organic light-emitting diodes (OLEDs). Photoluminescence studies show emission at 480 nm (λex = 350 nm) with a quantum yield of 0.42.

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